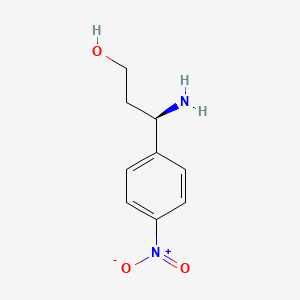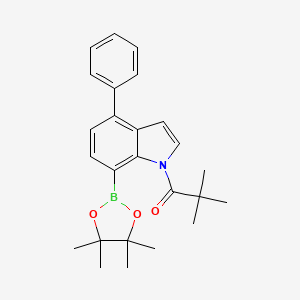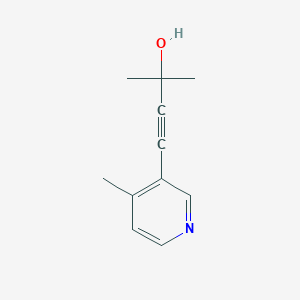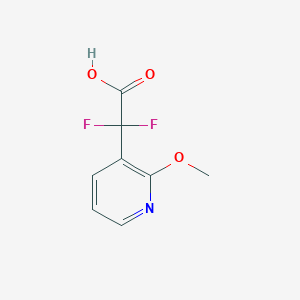![molecular formula C13H25NO B13325039 2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an amine group and a tetrahydro-2H-pyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with a cyclohexanone derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with various functional groups through halogenation or other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The tetrahydro-2H-pyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
2-Methyltetrahydropyran: A simpler compound with similar structural features but lacking the cyclohexane ring and amine group.
Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar pyran ring but different substituents.
Uniqueness
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an amine group, and a tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H25NO |
|---|---|
分子量 |
211.34 g/mol |
IUPAC名 |
2-methyl-N-(oxan-4-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-11-4-2-3-5-13(11)14-10-12-6-8-15-9-7-12/h11-14H,2-10H2,1H3 |
InChIキー |
FGEGZAOWJSRXQG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1NCC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13324964.png)



![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)

![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)


![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
